molecular formula C10H16N2O2S B3306025 N-(3-amino-2-methylphenyl)propane-1-sulfonamide CAS No. 926189-88-0

N-(3-amino-2-methylphenyl)propane-1-sulfonamide

Cat. No.: B3306025
CAS No.: 926189-88-0
M. Wt: 228.31 g/mol
InChI Key: ZLTVRAYPQYTMDO-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)propane-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 g/mol . It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a propane chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylphenyl)propane-1-sulfonamide typically involves the reaction of 3-amino-2-methylbenzenesulfonyl chloride with propane-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
N-(3-amino-2-methylphenyl)propane-1-sulfonamide exhibits notable antibacterial activity, primarily through the inhibition of bacterial folic acid synthesis. This mechanism is common among sulfonamides, making this compound a candidate for treating bacterial infections. Studies have indicated that it may be effective against various bacterial strains, similar to traditional sulfonamide antibiotics .

Anti-inflammatory and Analgesic Effects
Research has shown that this compound may also possess anti-inflammatory and analgesic properties. Its potential use in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases, is under investigation .

Agricultural Applications

This compound has been explored for its potential in agriculture, particularly in the development of herbicides and pesticides. Its ability to inhibit specific enzymes in plants could lead to effective weed control strategies, enhancing crop yields while minimizing damage to desirable plant species .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules, including other pharmaceuticals and specialty chemicals. The versatility of this compound allows chemists to modify its structure to create derivatives with tailored properties for specific applications .

Research Applications

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting bacterial dihydropteroate synthase. This interaction is critical for understanding its mechanism of action as an antibacterial agent and could lead to the development of new therapeutic strategies against resistant bacterial strains .

Binding Affinity Studies
Research into the binding affinities of this compound with various biological receptors provides insights into its therapeutic uses beyond antibacterial applications. Such studies can help identify potential new uses in treating different diseases .

Data Table: Comparison of Sulfonamide Compounds

Compound NameStructure FeaturesUnique Aspects
SulfanilamideBasic sulfanilamide structureFirst synthetic antibacterial agent
N-(4-Aminophenyl)propane-1-sulfonamidePara-substituted amino groupDifferent antibacterial spectrum
N-(2-Aminophenyl)propane-1-sulfonamideOrtho-substituted amino groupVariations in biological activity
This compound Methyl substitution on the aromatic ringMay exhibit altered pharmacokinetics

Case Studies and Research Findings

A study focusing on the pharmacokinetics of this compound demonstrated promising results regarding its bioavailability and efficacy against specific bacterial infections in animal models . The compound was administered at varying doses, revealing a favorable pharmacokinetic profile that supports further investigation into its therapeutic potential.

Additionally, research into its structural analogs has provided insights into optimizing its efficacy through modifications that enhance binding affinity and specificity towards target enzymes . These findings pave the way for future drug development efforts aimed at creating more effective antibacterial agents.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2-methylphenyl)propane-1-sulfonamide
  • N-(4-amino-2-methylphenyl)propane-1-sulfonamide
  • N-(3-amino-2-ethylphenyl)propane-1-sulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the amino group at the 3-position provides distinct steric and electronic properties compared to similar compounds .

Biological Activity

N-(3-amino-2-methylphenyl)propane-1-sulfonamide, a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and its role in drug synthesis, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H15N2O2S
  • Molecular Weight : 230.31 g/mol
  • Functional Groups : Sulfonamide and amino groups attached to a phenyl ring.

The unique positioning of the amino group at the meta position of the phenyl ring distinguishes it from other sulfonamides, potentially influencing its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound exhibits moderate antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.

Study Findings

  • Antibacterial Efficacy :
    • In vitro assays have shown that this compound inhibits bacterial growth by interfering with folate synthesis, a mechanism common among sulfonamides. The minimum inhibitory concentration (MIC) values for different bacterial strains were determined, revealing promising results compared to standard antibiotics .
  • Comparative Analysis :
    • A comparative study indicated that derivatives of this compound demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
CompoundMIC (µg/mL)Target Bacteria
This compound6.25Staphylococcus aureus
N-(5-amino-2-methylphenyl)propane-1-sulfonamide4.00Escherichia coli

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. These effects are hypothesized to arise from the compound's ability to inhibit pro-inflammatory cytokines.

Research Insights

  • Cytokine Inhibition :
    • In vitro experiments have shown that this compound can reduce the release of inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures stimulated with lipopolysaccharides (LPS) .
  • Potential Applications :
    • These findings suggest potential applications in treating inflammatory diseases, although further research is required to fully elucidate the mechanisms involved.

Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing novel therapeutic agents.

Case Study: Synthesis of Imatinib

Imatinib, a drug used for treating chronic myeloid leukemia (CML), is synthesized using derivatives of this sulfonamide. The multi-step synthesis process involves various chemical reactions where this compound acts as a key precursor.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTVRAYPQYTMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-amino-2-methylphenyl)propane-1-sulfonamide
N-(3-amino-2-methylphenyl)propane-1-sulfonamide
N-(3-amino-2-methylphenyl)propane-1-sulfonamide
N-(3-amino-2-methylphenyl)propane-1-sulfonamide
N-(3-amino-2-methylphenyl)propane-1-sulfonamide
N-(3-amino-2-methylphenyl)propane-1-sulfonamide

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